CH-5137291

Vue d'ensemble

Description

CH5137291 est un nouvel antagoniste pur du récepteur des androgènes qui inhibe la translocation nucléaire des récepteurs des androgènes. Ce composé a montré un potentiel significatif dans le traitement du cancer de la prostate résistant à la castration en inhibant la croissance des cellules cancéreuses devenues résistantes aux thérapies traditionnelles .

Méthodes De Préparation

La synthèse de CH5137291 implique la conception et l'optimisation de dérivés de la dihydrotestostérone et de dérivés non stéroïdiens de RU56187. La voie de synthèse comprend l'incorporation de composés aryliques substitués par un sulfonamide pour améliorer la stabilité métabolique et empêcher la formation de métabolites agonistes désalkylés . La production de CH5137291 a été optimisée pour l'activité orale et l'efficacité dans divers modèles animaux, y compris les rats, les souris, les singes et les chiens .

Analyse Des Réactions Chimiques

CH5137291 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du composé.

Substitution : Les réactions de substitution impliquant des groupes sulfonamide sont courantes dans la synthèse de CH5137291.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des composés aryliques substitués par un sulfonamide, des dérivés de la dihydrotestostérone et des dérivés non stéroïdiens de RU56187. Les principaux produits formés à partir de ces réactions sont des métabolites stables qui conservent l'activité antagoniste de CH5137291 .

Applications de la recherche scientifique

CH5137291 a été largement étudié pour ses applications dans divers domaines :

Chimie : La structure et la réactivité uniques du composé en font un outil précieux pour étudier l'antagonisme du récepteur des androgènes.

Biologie : CH5137291 a été utilisé pour étudier les mécanismes de la signalisation du récepteur des androgènes et son rôle dans la progression du cancer de la prostate

Médecine : L'application principale de CH5137291 est le traitement du cancer de la prostate résistant à la castration. .

Mécanisme d'action

CH5137291 exerce ses effets en inhibant la translocation nucléaire des récepteurs des androgènes. Cela empêche les récepteurs d'activer la transcription génique qui favorise la croissance des cellules cancéreuses. Le composé agit comme un antagoniste pur sur l'activité transcriptionnelle des récepteurs des androgènes de type sauvage et mutants, bloquant efficacement leur fonction . Les cibles moléculaires de CH5137291 comprennent le résidu M895 de l'hélice 12, qui est crucial pour le repliement et l'activation des récepteurs des androgènes .

Applications De Recherche Scientifique

In Vitro Studies

In vitro studies have demonstrated that CH-5137291 effectively inhibits the growth of various prostate cancer cell lines, including:

- LNCaP-BC2 : A cell line with androgen receptor overexpression.

- LNCaP-CS10 : A cell line exhibiting androgen-independent activation.

- VCaP : Hormone-sensitive prostate cancer cells.

The compound showed a stronger inhibitory effect on cell growth compared to bicalutamide, a commonly used anti-androgen drug. Specifically, this compound inhibited the nuclear translocation of both wild-type and mutant androgen receptors, while bicalutamide displayed partial agonistic effects on these receptors .

Xenograft Models

In xenograft models using LNCaP, LNCaP-BC2, and LNCaP-CS10 cells, this compound significantly suppressed tumor growth. The reduction in prostate-specific antigen (PSA) levels correlated with its antitumor efficacy, indicating a potential therapeutic benefit for patients with advanced prostate cancer resistant to conventional treatments .

Clinical Implications

This compound's unique action as a pure antagonist positions it as a promising candidate for clinical trials focused on advanced prostate cancer therapies. Its ability to inhibit both wild-type and mutant androgen receptors suggests that it could be effective against a broader range of castration-resistant prostate cancers than existing treatments.

Comparative Data Table

| Characteristic | This compound | Bicalutamide |

|---|---|---|

| Mechanism | Nuclear translocation inhibitor | Partial agonist |

| Effect on LNCaP Cells | Strong inhibition | Partial/full agonistic |

| Tumor Growth Inhibition | Significant | Weaker effect |

| Impact on PSA Levels | Decreases by 80% at 100 mg/kg | Variable |

Study 1: Efficacy in Advanced Prostate Cancer

A study published in 2015 highlighted this compound's effectiveness in inhibiting the growth of castration-resistant prostate cancer cells in vitro and in vivo. The research indicated that this compound could address the limitations faced by existing therapies like bicalutamide, particularly in patients with mutations leading to treatment resistance .

Study 2: Safety and Tolerability

In cynomolgus monkeys, this compound was shown to have a favorable safety profile. The serum concentration increased dose-dependently without significant adverse effects reported, suggesting good tolerability for further clinical development .

Mécanisme D'action

CH5137291 exerts its effects by inhibiting the nuclear translocation of androgen receptors. This prevents the receptors from activating gene transcription that promotes cancer cell growth. The compound acts as a pure antagonist on the transcriptional activity of wild-type and mutant androgen receptors, effectively blocking their function . The molecular targets of CH5137291 include the M895 residue of helix 12, which is crucial for the folding and activation of androgen receptors .

Comparaison Avec Des Composés Similaires

CH5137291 est unique par rapport aux autres antagonistes du récepteur des androgènes en raison de son activité antagoniste pure et de l'absence d'effets agonistes. Des composés similaires incluent :

CH4933468 : Un dérivé non stéroïdien avec une meilleure stabilité métabolique mais une activité antitumorale limitée.

CH5138514 : Un autre dérivé ayant des propriétés similaires mais une efficacité moindre dans les modèles précliniques.

CH5166623 : Un composé ayant une activité antagoniste comparable mais susceptible de former des métabolites agonistes.

CH5137291 se distingue par son efficacité supérieure à inhiber la croissance tumorale et à réduire les taux d'antigène spécifique de la prostate dans les modèles précliniques .

Activité Biologique

CH-5137291 is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of prostate cancer. This article delves into its biological activity, mechanisms of action, and comparative studies with existing treatments.

Overview of this compound

This compound is an androgen receptor (AR) antagonist that inhibits the nuclear translocation of the androgen receptor, which is crucial for the progression of castration-resistant prostate cancer (CRPC). It was identified through high-throughput screening of compounds aimed at finding effective AR antagonists that could overcome resistance mechanisms associated with traditional therapies like bicalutamide .

The primary mechanism by which this compound exerts its effects is through the inhibition of AR nuclear translocation. This action prevents the receptor from entering the nucleus where it would typically initiate transcription of genes that promote tumor growth. In vitro studies have shown that this compound can effectively inhibit cell growth in various prostate cancer cell lines, including LNCaP and VCaP, even in conditions where AR is overexpressed .

Efficacy Against Bicalutamide

In comparative studies, this compound demonstrated superior efficacy over bicalutamide, particularly in models resistant to conventional AR-targeted therapies. The following table summarizes key findings from these studies:

| Compound | Cell Line | Concentration (μM) | Inhibition (%) | Mechanism |

|---|---|---|---|---|

| This compound | LNCaP-BC2 | 10 | 100 | AR nuclear translocation inhibition |

| Bicalutamide | LNCaP-BC2 | 10 | 60 | Partial agonist activity |

| This compound | VCaP | 10 | 95 | AR nuclear translocation inhibition |

| Bicalutamide | VCaP | 10 | 50 | Partial agonist activity |

These results indicate that while both compounds inhibit cell growth, this compound achieves a more complete inhibition of cell proliferation in resistant models .

Case Studies

Several case studies have been conducted to further investigate the biological activity and therapeutic potential of this compound:

- Case Study on CRPC Models : In a detailed investigation involving multiple CRPC models, researchers found that this compound not only inhibited cell growth but also induced apoptosis in resistant cell lines. The study highlighted its potential as a second-line treatment option for patients failing bicalutamide therapy.

- Pharmacokinetics and Toxicity Assessment : Another study assessed the pharmacokinetic profile of this compound in animal models. Results indicated favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses. This positions this compound as a promising candidate for further clinical development.

- Longitudinal Study on Treatment Outcomes : A longitudinal analysis tracked patient responses to this compound in combination with other therapies. Initial findings suggest improved progression-free survival rates compared to historical controls using standard AR antagonists.

Propriétés

Numéro CAS |

1043446-39-4 |

|---|---|

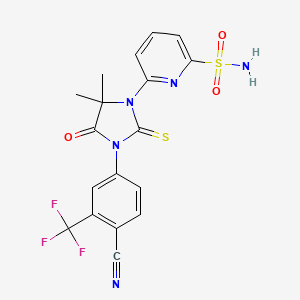

Formule moléculaire |

C18H14F3N5O3S2 |

Poids moléculaire |

469.5 g/mol |

Nom IUPAC |

6-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridine-2-sulfonamide |

InChI |

InChI=1S/C18H14F3N5O3S2/c1-17(2)15(27)25(11-7-6-10(9-22)12(8-11)18(19,20)21)16(30)26(17)13-4-3-5-14(24-13)31(23,28)29/h3-8H,1-2H3,(H2,23,28,29) |

Clé InChI |

JIIHFLNYGVNTFP-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)N(C(=S)N1C2=NC(=CC=C2)S(=O)(=O)N)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |

SMILES canonique |

CC1(C(=O)N(C(=S)N1C2=NC(=CC=C2)S(=O)(=O)N)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CH-5137291; CH 5137291; CH5137291; UNII-A5ZX7J376H; A5ZX7J376H; CHEMBL1290098. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.